Azithromycin sulfate
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Overview
Description
Azithromycin sulfate is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases . This compound is particularly valued for its long half-life and high tissue penetration, making it effective in treating infections with fewer doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azithromycin sulfate is synthesized through a multi-step process starting from erythromycin. The key steps involve the modification of the erythromycin structure to introduce a nitrogen atom into the lactone ring, forming a 15-membered ring structure . This modification enhances the stability and activity of the compound. The synthesis typically involves the following steps:
Oxidation: Erythromycin is oxidized to form a ketone intermediate.
Reduction: The ketone intermediate is reduced to form a hydroxyl group.
Substitution: A nitrogen atom is introduced into the lactone ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Crystallization: The synthesized azithromycin is crystallized to obtain the desired polymorphic form.
Purification: The crystallized product is purified using techniques such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Azithromycin sulfate undergoes various chemical reactions, including:
Oxidation: Azithromycin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in azithromycin.
Substitution: Substitution reactions can introduce new functional groups into the azithromycin structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions include various azithromycin derivatives with modified antibacterial activity and pharmacokinetic properties .
Scientific Research Applications
Azithromycin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used in clinical research for treating bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases
Industry: Used in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Azithromycin sulfate exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth . Additionally, this compound has immunomodulatory effects, making it useful in treating chronic respiratory inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived. It has a 14-membered lactone ring structure.
Clarithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic macrolide with improved acid stability compared to erythromycin.
Uniqueness
Azithromycin sulfate is unique due to its 15-membered ring structure, which provides greater acid stability and a longer half-life compared to erythromycin and other macrolides . This structural modification allows for better tissue penetration and a broader spectrum of activity .
Properties
CAS No. |
1000988-91-9 |
---|---|
Molecular Formula |
C38H74N2O16S |
Molecular Weight |
847.1 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;sulfuric acid |
InChI |
InChI=1S/C38H72N2O12.H2O4S/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;1-5(2,3)4/h20-33,35,41-43,45-46H,15-19H2,1-14H3;(H2,1,2,3,4)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
LOVIIVMCATXSHT-WVVFQGGUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
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